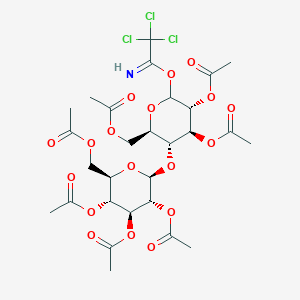
Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac-O-C(NH)CCl3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac-O-C(NH)CCl3” is a complex glycosylated molecule It consists of multiple acetylated glucose units linked through a beta-1,4-glycosidic bond The compound also contains a trichloromethyl group attached to an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac-O-C(NH)CCl3” involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of the trichloromethyl group. The key steps are:
Protection of Hydroxyl Groups: The hydroxyl groups on glucose units are protected using acetyl groups to prevent unwanted reactions.
Glycosylation: The protected glucose units are linked through a beta-1,4-glycosidic bond using glycosyl donors and acceptors under acidic or basic conditions.
Introduction of Trichloromethyl Group: The trichloromethyl group is introduced through a reaction with trichloromethyl chloroformate in the presence of a base.
Deprotection: The acetyl groups are removed under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The key challenges would be ensuring the purity of the final product and optimizing reaction conditions to maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac-O-C(NH)CCl3” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl or carboxyl groups.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying glycosylation processes and carbohydrate-protein interactions.
Medicine: The compound could be explored for its potential as a drug or drug delivery system.
Industry: It may find applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of “Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac-O-C(NH)CCl3” would depend on its specific interactions with biological molecules. The compound’s glycosylated structure suggests it may interact with carbohydrate-binding proteins, such as lectins, and influence cellular processes. The trichloromethyl group could also play a role in modulating the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac-O-C(NH)CCl2: Similar structure but with a dichloromethyl group instead of a trichloromethyl group.
Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac-O-C(NH)CBr3: Similar structure but with a tribromomethyl group instead of a trichloromethyl group.
Uniqueness
The presence of the trichloromethyl group in “Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac-O-C(NH)CCl3” makes it unique compared to its analogs. This group can influence the compound’s reactivity, stability, and interactions with biological molecules, potentially leading to distinct biochemical properties and applications.
Propriétés
Formule moléculaire |
C28H36Cl3NO18 |
|---|---|
Poids moléculaire |
780.9 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H36Cl3NO18/c1-10(33)40-8-17-19(42-12(3)35)21(43-13(4)36)23(45-15(6)38)25(47-17)49-20-18(9-41-11(2)34)48-26(50-27(32)28(29,30)31)24(46-16(7)39)22(20)44-14(5)37/h17-26,32H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25+,26?/m1/s1 |
Clé InChI |
QUJSSIATSJUBGC-LKWTZSAASA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone;hydrochloride](/img/structure/B12428755.png)
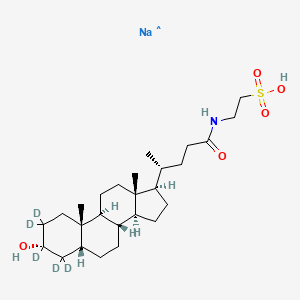
![(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12428779.png)

![methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B12428787.png)
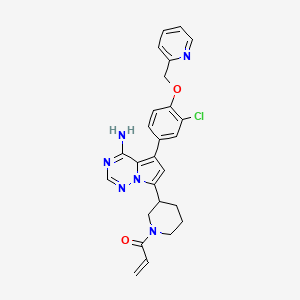



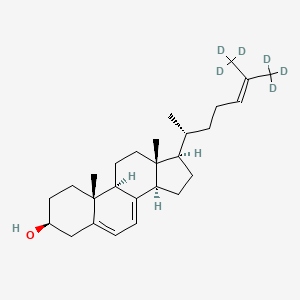

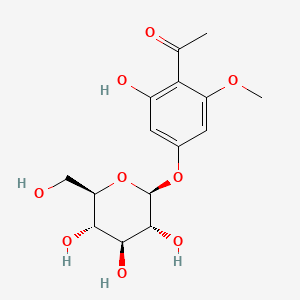

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B12428836.png)
